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Compound of Interest

Compound Name: 2-Chlorodibenzofuran

Cat. No.: B1219818 Get Quote

In-Depth Technical Guide: 2-Chlorodibenzofuran
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chlorodibenzofuran, including

its chemical identity, physicochemical properties, and relevant experimental methodologies.

Chemical Identity and Properties
2-Chlorodibenzofuran is a monochlorinated derivative of dibenzofuran. It belongs to the larger

family of chlorinated dibenzofurans (CDFs), which are a group of persistent organic pollutants.

While some CDFs, particularly those with chlorine atoms at the 2, 3, 7, and 8 positions, are

known for their high toxicity, the toxicological profile of 2-Chlorodibenzofuran is less

characterized.

CAS Number: 51230-49-0[1]

Molecular Structure
The molecular structure of 2-Chlorodibenzofuran consists of a dibenzofuran core with a single

chlorine atom substituted at the second position.

Caption: Molecular Structure of 2-Chlorodibenzofuran
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A summary of the available physicochemical data for 2-Chlorodibenzofuran is presented in

the table below. Data for the parent compound, dibenzofuran, is included for comparison where

specific data for the chlorinated analog is unavailable.

Property Value

Molecular Formula C₁₂H₇ClO

Molecular Weight 202.64 g/mol

CAS Number 51230-49-0

IUPAC Name 2-chlorodibenzofuran

Synonyms 2-Monochlorodibenzofuran

Melting Point Data not available

Boiling Point Data not available (Dibenzofuran: 287 °C)

Water Solubility Sparingly soluble (general for CDFs)

Kovats Retention Index 1707 (Standard non-polar)

Experimental Protocols
Detailed experimental protocols for the synthesis, analysis, and biological assessment of 2-
Chlorodibenzofuran are not widely reported in the literature. The following sections provide

generalized methodologies that are applicable to chlorinated dibenzofurans and can be

adapted for 2-Chlorodibenzofuran.

Synthesis of Chlorinated Dibenzofurans
A specific, detailed protocol for the synthesis of 2-Chlorodibenzofuran is not readily available.

However, a general approach for the synthesis of chlorinated dibenzofurans involves the

Ullmann condensation of a chlorinated phenol with a chlorinated benzene derivative, followed

by cyclization.

General Protocol for Ullmann Condensation and Cyclization:
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux

condenser, and a nitrogen inlet, combine the appropriate chlorinated phenol and chlorinated

benzene derivative in a high-boiling point solvent such as diphenyl ether.

Catalyst Addition: Add a copper catalyst, such as copper(I) oxide or copper powder, and a

base, such as potassium carbonate.

Reaction: Heat the mixture to reflux under a nitrogen atmosphere for several hours. Monitor

the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up: After the reaction is complete, cool the mixture and filter to remove the catalyst and

any inorganic salts.

Extraction: Extract the filtrate with an organic solvent (e.g., toluene) and wash with water and

brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by column chromatography on

silica gel or by recrystallization to yield the chlorinated diphenyl ether intermediate.

Cyclization: The chlorinated diphenyl ether can be cyclized to the corresponding

dibenzofuran by heating with a palladium catalyst, such as palladium(II) acetate, in the

presence of a base and a suitable solvent.

Analytical Methodology: Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is the standard analytical technique for the detection and quantification of chlorinated

dibenzofurans in various matrices.

General GC-MS Protocol:

Sample Preparation: Extract the sample with a suitable organic solvent (e.g., hexane,

toluene). The extract may require cleanup steps, such as column chromatography on silica

gel or alumina, to remove interfering substances.
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Instrumentation: Use a high-resolution gas chromatograph coupled to a high-resolution mass

spectrometer (HRGC-HRMS) for optimal sensitivity and selectivity.

GC Conditions:

Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane),

is typically used.

Carrier Gas: Helium at a constant flow rate.

Injector: Splitless injection is commonly employed for trace analysis.

Temperature Program: A temperature gradient is used to separate the different CDF

congeners. A typical program might start at a lower temperature (e.g., 150°C), ramp up to

a higher temperature (e.g., 300°C), and hold for a period to ensure elution of all analytes.

MS Conditions:

Ionization: Electron ionization (EI) at 70 eV.

Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity by

monitoring for the specific m/z values of the target analytes and their isotopologues.

Quantification: Quantification is typically performed using an isotope dilution method with

¹³C-labeled internal standards.

Biological Assay: Aryl Hydrocarbon Receptor (AhR)
Binding
The toxicity of many chlorinated dibenzofurans is mediated through their binding to the aryl

hydrocarbon receptor (AhR). An in vitro competitive binding assay can be used to determine

the affinity of 2-Chlorodibenzofuran for the AhR.

General AhR Competitive Binding Assay Protocol:

Preparation of Cytosol: Prepare a cytosolic fraction containing the AhR from a suitable

source, such as rat liver or a cultured cell line (e.g., Hepa-1c1c7).
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Radioligand: Use a high-affinity radiolabeled AhR ligand, such as [³H]-2,3,7,8-

tetrachlorodibenzo-p-dioxin ([³H]-TCDD), as the tracer.

Competitive Binding:

Incubate a constant concentration of the cytosolic protein and the radioligand with varying

concentrations of the unlabeled competitor (2-Chlorodibenzofuran).

Include a control with no competitor (total binding) and a control with a large excess of

unlabeled TCDD (non-specific binding).

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the

free radioligand using a method such as hydroxylapatite (HAP) assay or charcoal-dextran

adsorption.

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation

counting.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the percentage of specific binding against the logarithm of the competitor

concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the

specific binding of the radioligand) can be determined by fitting the data to a sigmoidal dose-

response curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff

equation.

Signaling and Workflow Diagrams
The following diagrams illustrate the general signaling pathway of AhR activation by ligands like

CDFs and a typical workflow for a competitive binding assay.
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Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
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Caption: Experimental Workflow for AhR Competitive Binding Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Chlorodibenzofuran | C12H7ClO | CID 32781 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1219818?utm_src=pdf-body-img
https://www.benchchem.com/product/b1219818?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorodibenzofuran
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [2-Chlorodibenzofuran CAS number and molecular
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1219818#2-chlorodibenzofuran-cas-number-and-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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